molecular formula C18H15F2N3O B2853759 4-((1H-imidazol-1-yl)methyl)-N-(2,6-difluorobenzyl)benzamide CAS No. 1207008-70-5

4-((1H-imidazol-1-yl)methyl)-N-(2,6-difluorobenzyl)benzamide

Cat. No.: B2853759
CAS No.: 1207008-70-5
M. Wt: 327.335
InChI Key: OSYLASIWCVCUPO-UHFFFAOYSA-N
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Description

4-((1H-imidazol-1-yl)methyl)-N-(2,6-difluorobenzyl)benzamide is a synthetic organic compound that features an imidazole ring, a difluorobenzyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(2,6-difluorobenzyl)benzamide typically involves the following steps:

    Formation of the Imidazole Derivative: The imidazole ring is synthesized through a cyclization reaction involving an aldehyde and an amine.

    Attachment of the Benzyl Group: The difluorobenzyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Benzamide: The final step involves the formation of the benzamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of catalysts and purification techniques like recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

4-((1H-imidazol-1-yl)methyl)-N-(2,6-difluorobenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The benzamide moiety can be reduced to form corresponding amines.

    Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

4-((1H-imidazol-1-yl)methyl)-N-(2,6-difluorobenzyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-N-(2,6-difluorobenzyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the benzamide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((1H-imidazol-1-yl)methyl)-N-(2,6-dichlorobenzyl)benzamide
  • 4-((1H-imidazol-1-yl)methyl)-N-(2,6-dimethylbenzyl)benzamide
  • 4-((1H-imidazol-1-yl)methyl)-N-(2,6-dibromobenzyl)benzamide

Uniqueness

4-((1H-imidazol-1-yl)methyl)-N-(2,6-difluorobenzyl)benzamide is unique due to the presence of the difluorobenzyl group, which can enhance its lipophilicity and metabolic stability. This can result in improved pharmacokinetic properties compared to its analogs with different substituents on the benzyl group.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-4-(imidazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O/c19-16-2-1-3-17(20)15(16)10-22-18(24)14-6-4-13(5-7-14)11-23-9-8-21-12-23/h1-9,12H,10-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYLASIWCVCUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC(=O)C2=CC=C(C=C2)CN3C=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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